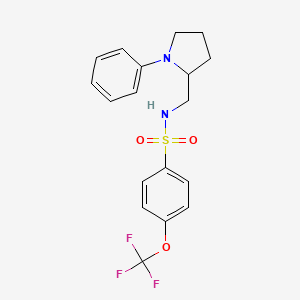

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethoxy group at the para position and a (1-phenylpyrrolidin-2-yl)methyl substituent on the sulfonamide nitrogen. This compound’s design aims to balance metabolic stability, solubility, and target binding affinity.

Properties

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-16-8-10-17(11-9-16)27(24,25)22-13-15-7-4-12-23(15)14-5-2-1-3-6-14/h1-3,5-6,8-11,15,22H,4,7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWMFHSWHSWUPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 1-phenylpyrrolidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting sulfonamides to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for further exploration in pharmacology.

Key Insights:

- The compound's sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antibiotics or antimicrobial agents .

- Its pyrrolidine moiety may enhance bioactivity through interactions with specific receptors or enzymes involved in disease pathways .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of pyrrolidine and sulfonamides can inhibit cancer cell proliferation.

Case Studies:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of modified sulfonamides that demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing anticancer drugs .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is noteworthy. The presence of the trifluoromethoxy group may enhance its efficacy against bacterial strains, particularly those resistant to conventional treatments.

Research Findings:

- A review on small-molecule inhibitors of metallo-beta-lactamases discusses the importance of developing novel compounds to combat antibiotic resistance, positioning this compound as a candidate for further investigation in this field .

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The phenylpyrrolidine moiety may interact with biological receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Key Features :

- Molecular Weight : ~445.4 g/mol (calculated).

- Properties : Moderate lipophilicity (clogP ~3.2), moderate aqueous solubility due to the polar sulfonamide and tertiary amine.

Compound : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Features: Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system with fluorinated aryl and chromenone substituents. Fluorine atoms: Increase metabolic stability and electronegativity.

- Molecular Weight : 589.1 g/mol .

- Properties : Higher molecular weight reduces solubility; fluorination improves membrane permeability but may limit oral bioavailability.

- Comparison : The target compound’s simpler structure may offer better synthetic accessibility and reduced off-target effects compared to this fluorinated, multi-ring system.

Compounds :

- Properties: Likely higher solubility due to thiol and thiazole groups but prone to oxidation.

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Methylbenzenesulfonamide and anilinopyridine: Methyl group increases lipophilicity; aniline may confer π-π stacking interactions.

- Comparison : The target compound’s trifluoromethoxy group provides stronger electronic effects than methyl, while the phenylpyrrolidine offers better conformational flexibility than rigid thiazole/aniline systems .

Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Key Features :

- Bromo-pyrimidine and piperidine groups : Bromine enables halogen bonding; piperidine enhances solubility via basic nitrogen.

- Molecular Weight : ~550–600 g/mol (estimated).

- Comparison : The target compound avoids halogen-related toxicity risks but lacks piperidine’s solubility advantages .

Compound : 4-(N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-(trifluoromethoxy)benzyl)sulfamoyl)benzoic acid

- Key Features :

- Trifluoromethoxy benzyl and sulfamoyl-benzoic acid : Combines trifluoromethoxy with ionizable carboxylate and sulfamoyl groups.

- Molecular Weight : 573.8 g/mol .

- Comparison : The target compound’s lack of carboxylate groups may reduce solubility but improve passive diffusion across membranes.

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : The target compound’s trifluoromethoxy group resists oxidative metabolism compared to ’s thiol-containing analogs .

- Binding Affinity : The phenylpyrrolidine moiety may enhance hydrophobic interactions more effectively than ’s bromo-pyrimidine, which relies on halogen bonding .

- Solubility vs. Permeability : While ’s carboxylate improves solubility, the target compound’s lack of ionizable groups favors blood-brain barrier penetration .

- Toxicity Profile : Absence of heavy halogens (e.g., bromine in ) reduces toxicity risks .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with the molecular formula and a molecular weight of 398.4 g/mol, has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and implications for therapeutic use.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety. The presence of the trifluoromethyl group is noteworthy, as it can enhance lipophilicity and metabolic stability due to the strength of the C-F bond, which is crucial in drug design.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate significant anticonvulsant properties. A study on related pyrrolidine derivatives showed that they were evaluated for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings revealed:

- Efficacy : Several derivatives exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg.

- Mechanism : The most potent compounds acted as moderate binders to neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

The introduction of fluorine or trifluoromethyl groups was essential for enhancing anticonvulsant activity, suggesting that these modifications improve the pharmacokinetic profile of the compounds .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific structural components in determining biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and CNS penetration |

| Pyrrolidine Core | Crucial for anticonvulsant efficacy |

| Aromatic Systems | Modulate electronic properties affecting binding affinity |

These findings underscore that modifications to the core structure significantly influence both potency and selectivity for target receptors .

Case Studies and Research Findings

- Study on Anticonvulsant Efficacy : A comprehensive evaluation of various analogs demonstrated that those with higher lipophilicity showed delayed but prolonged anticonvulsant action. For instance, compounds with phenylpiperazine moieties were effective primarily at later time points post-administration .

- Metabolic Stability : The incorporation of fluorinated groups not only improved biological activity but also reduced oxidative metabolism via cytochrome P450 enzymes, enhancing overall metabolic stability .

- Neurotoxicity Assessment : Initial screenings included assessments of acute neurological toxicity using rotarod tests. Results indicated that while some compounds were effective against seizures, they also exhibited varying degrees of neurotoxicity, necessitating further investigation into safety profiles .

Q & A

Q. What are the typical synthetic routes for preparing N-((1-phenylpyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and what key reaction conditions are required?

The synthesis involves multi-step organic reactions, starting with the preparation of intermediates such as the pyrrolidine and benzene sulfonamide moieties. A common approach includes:

- Pyrrolidine functionalization : Alkylation or coupling reactions to introduce the phenyl group at the 1-position of pyrrolidine .

- Sulfonamide formation : Reaction of the pyrrolidine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .

- Purification : Column chromatography or recrystallization to isolate the final product . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and catalysts like palladium for coupling steps .

Q. How can researchers verify the structural integrity of this compound during synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; trifluoromethoxy group at δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₁₈H₁₈F₃N₂O₃S) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What are the critical solubility and stability considerations for handling this compound in vitro?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) are recommended to prevent decomposition of the sulfonamide or trifluoromethoxy groups .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced target binding affinity?

- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes, receptors) by analyzing the compound’s 3D conformation .

- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic effects of the trifluoromethoxy group on binding energetics .

- SAR analysis : Modify substituents on the pyrrolidine or benzene rings and simulate their impact on binding .

Q. What experimental strategies resolve contradictions in NMR data for regioisomeric byproducts?

- 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton coupling and spatial proximity .

- Isotopic labeling : Introduce ¹⁵N or ¹⁹F labels to track specific groups during spectral analysis .

- Crystallography : X-ray diffraction to unambiguously assign regiochemistry .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions .

- Catalyst optimization : Screen palladium/ligand systems (e.g., XPhos, SPhos) for efficient cross-coupling steps .

- Byproduct trapping : Add scavengers (e.g., polymer-bound reagents) to remove unreacted sulfonyl chlorides .

Q. What methodologies are used to investigate the compound’s interaction with cytochrome P450 enzymes?

- Microsomal assays : Incubate the compound with liver microsomes and NADPH to monitor metabolite formation via LC-MS .

- Inhibition studies : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .

- Molecular dynamics simulations : Model binding modes to active-site heme groups .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters in docking software to account for fluorine’s electronegativity .

- Experimental validation : Perform dose-response assays (e.g., EC₅₀ determination) to confirm computational findings .

- Meta-analysis : Compare results across similar sulfonamide derivatives to identify trends in structure-activity relationships .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.